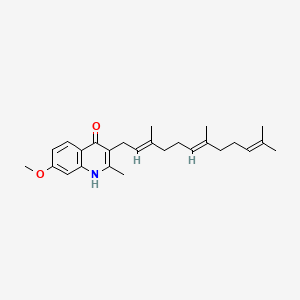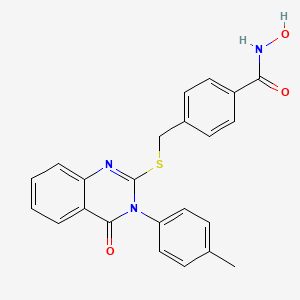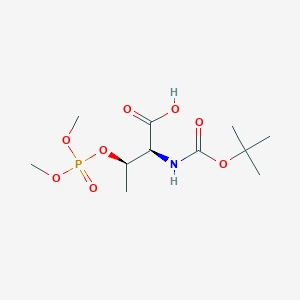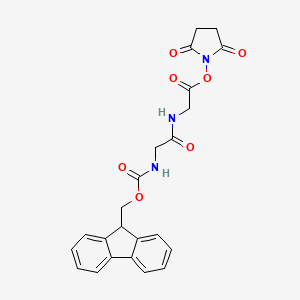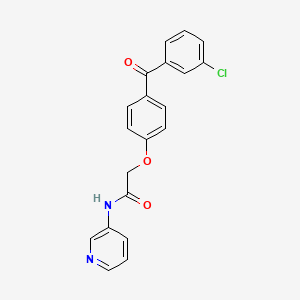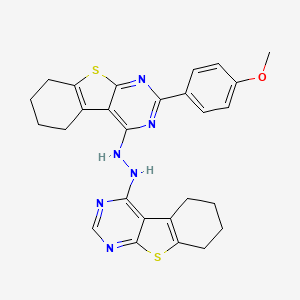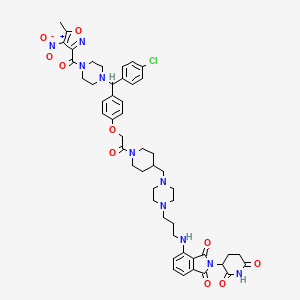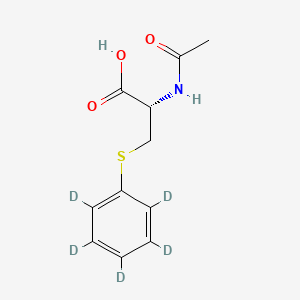
Rolusafine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rolusafine is an investigational antifungal agent primarily used for research purposes. It is known for its potential in treating fungal infections. The molecular formula of this compound is C19H18N2O2, and it has a molecular weight of 306.36 g/mol . The compound is characterized by its off-white to light yellow solid appearance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Rolusafine involves the reaction of 2-(4-ethylphenoxy)-4’-methoxy-3,3’-bipyridine. The preparation method typically includes dissolving the compound in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo experiments, the stock solution is further diluted with polyethylene glycol 300 (PEG300), Tween 80, and saline .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally synthesized in controlled laboratory settings for research purposes. The preparation involves precise measurements and conditions to ensure the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Rolusafine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Applications De Recherche Scientifique
Rolusafine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study antifungal properties and reaction mechanisms.
Biology: Investigated for its effects on fungal cell structures and functions.
Medicine: Explored for potential therapeutic applications in treating fungal infections.
Industry: Utilized in the development of antifungal agents and related products
Mécanisme D'action
The mechanism of action of Rolusafine involves its interaction with fungal cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The compound targets specific pathways involved in fungal cell wall synthesis, making it effective against a broad spectrum of fungal species .
Comparaison Avec Des Composés Similaires
Fluconazole: Another antifungal agent used to treat fungal infections.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against various fungal pathogens.
Comparison: Rolusafine is unique in its specific molecular structure and mechanism of action. Unlike Fluconazole and Itraconazole, which primarily inhibit ergosterol synthesis, this compound disrupts fungal cell membranes directly. This unique mode of action makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
2089153-78-4 |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(4-ethylphenoxy)-3-(4-methoxypyridin-3-yl)pyridine |
InChI |
InChI=1S/C19H18N2O2/c1-3-14-6-8-15(9-7-14)23-19-16(5-4-11-21-19)17-13-20-12-10-18(17)22-2/h4-13H,3H2,1-2H3 |
Clé InChI |
MSNOIIKZIMJCQU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OC2=C(C=CC=N2)C3=C(C=CN=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


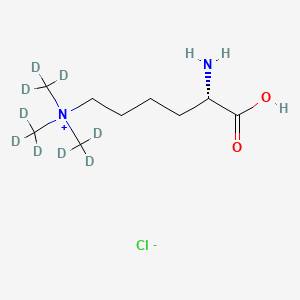
![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)

